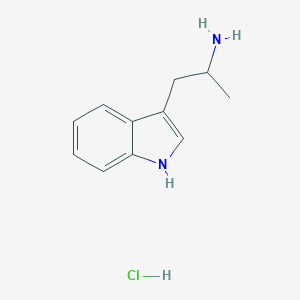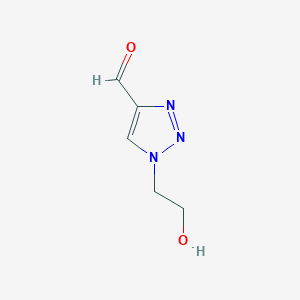
1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Structural Properties
- A series of N-unsubstituted 1,2,4-triazole-3-carbaldehydes, including compounds related to 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde, have been synthesized, indicating their potential in forming structurally diverse compounds with unique properties. These compounds show interesting dimerization behaviors and spectral characteristics, contributing to the understanding of their structural dynamics (Browne, 1971).
Molecular Rearrangements and Synthesis
- Research has explored the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles, which can be related to the synthesis of 1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde. These studies provide insights into the synthesis routes and stability of such compounds (L'abbé et al., 1990).
Novel Synthesis Methods
- Efficient methods have been developed for the synthesis of 1,2,3-triazole functionalized isoxazolidine derivatives, demonstrating the versatility of triazole derivatives in creating a range of compounds for potential applications in various scientific fields (Rao et al., 2017).
Applications in Sensing and Detection
- A fluorescence probe based on a derivative of 1,2,3-triazole-4-carbaldehyde (DBTC) was synthesized for highly selective detection of homocysteine. This demonstrates the application of triazole derivatives in the development of sensitive and selective sensors for biomedical research (Chu et al., 2019).
Antimicrobial Activity
- Compounds synthesized from 1,2,3-triazole-4-carbaldehyde derivatives have been tested for antimicrobial activity. This highlights the potential use of these compounds in the development of new antimicrobial agents, contributing to research in medical and pharmaceutical sciences (Swamy et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-hydroxyethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-2-1-8-3-5(4-10)6-7-8/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUXXELQSVVONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



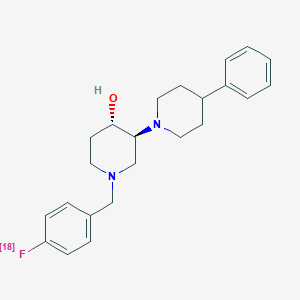
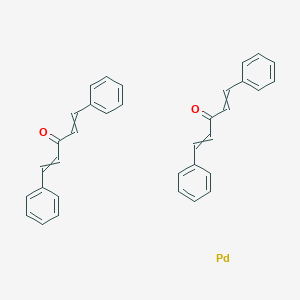
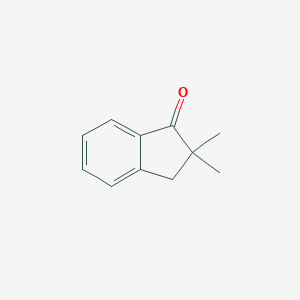
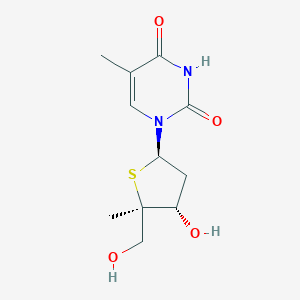
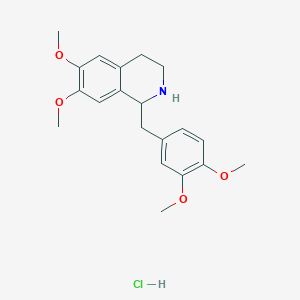

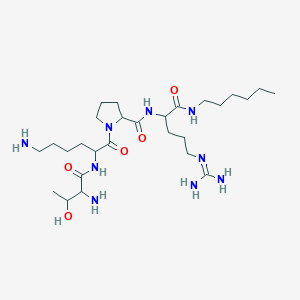
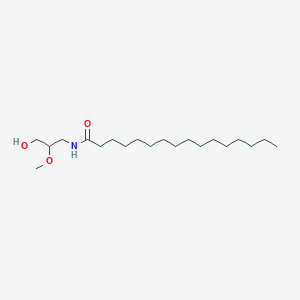
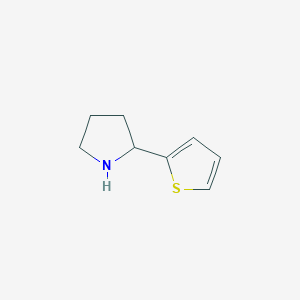
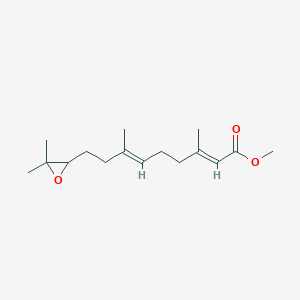
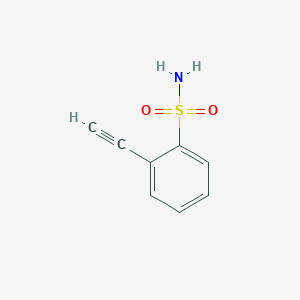
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
